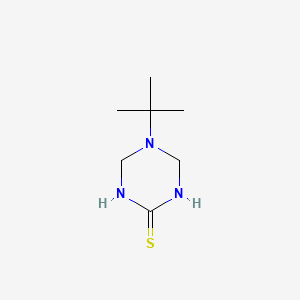

5-Tert-butyl-1,3,5-triazinane-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

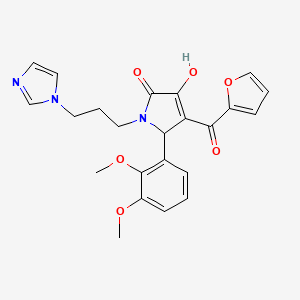

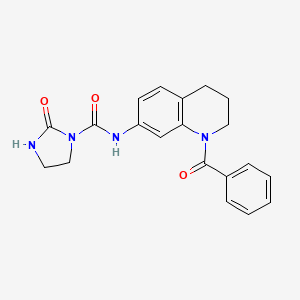

5-Tert-butyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C7H15N3S . It belongs to the class of nitrogen-containing heterocycles known as triazinanes . The parent molecules’ molecular formula is (CH2)3(NH)3 . They exist in three isomeric forms, 1,3,5-triazinanes being common .

Synthesis Analysis

The synthesis of triazinanes involves various methods. A general procedure for the synthesis of triazinanes involves the use of starting reagents purchased from commercial sources . The routine 1H, 13C, and 19F NMR spectra are acquired on a spectrometer at room temperature and referenced to the residual signals of the CDCl3 . In one method, 1.57 mmol of 4-halosulfamide and 71 mg (0.16 mmol) of Sm(NO3)3•6H2O in chloroform (5 mL), 250 mg (1.57 mmol) of 3-tert-butyl-1,5,3-dioxazepane was added, and the reaction mixture was stirred for 48 h at room temperature .Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-1,3,5-triazinane-2-thione is represented by the formula C7H15N3S . The average mass of the molecule is 173.279 Da .Applications De Recherche Scientifique

Synthesis and Characterization

- 5-Tert-butyl-1,3,5-triazinane-2-thione has been utilized in the synthesis of various compounds. For instance, it played a role in the formation of S-methyl and S-ethyl iodides by alkylation of cyclic Mannich bases derived from thiourea, formaldehyde, and amino acids (Song et al., 2012). Additionally, its reactivity was explored in the synthesis of N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes, contributing to new insights into the structure and dynamics of hexahydro-1,3,5-triazacyclohexanes (Kletskov et al., 2020).

Chemical Properties and Reactions

- The compound has been used to understand chemical reactions and properties, such as in the facile synthesis of 5‐aryl‐1‐[(arylamino)methyl]‐1,3,5‐triazinane‐2‐thiones, offering an efficient route for their preparation (Zhang et al., 2012). Additionally, studies have examined its transformation into other compounds, such as in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, with urea acting as a leaving group (Wellmar, 1998).

Biological Applications

- Research has explored the biological applications of derivatives of 5-Tert-butyl-1,3,5-triazinane-2-thione. For example, studies on novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones have shown moderate mosquito-larvicidal and antibacterial activities, suggesting potential as bioactive agents (Castelino et al., 2014).

Pharmaceutical and Medicinal Chemistry

- The compound and its derivatives have been investigated for their potential in medicinal chemistry, as seen in the study of 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones for their antimicrobial activities, highlighting their relevance in drug discovery and development (Ghoneim & Mohamed, 2013).

Material Science and Catalysis

- In material science, the compound has been used in the development of new catalysts and materials. For instance, its derivatives have been synthesized using Cu- and Sm-containing catalysts, demonstrating the versatility of 5-Tert-butyl-1,3,5-triazinane-2-thione in synthesizing novel materials (Khairullina et al., 2013).

Propriétés

IUPAC Name |

5-tert-butyl-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHMIFDHPDEVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CNC(=S)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,3,5-triazinane-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)

![7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2948795.png)

![1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2948799.png)

![2-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948808.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B2948809.png)